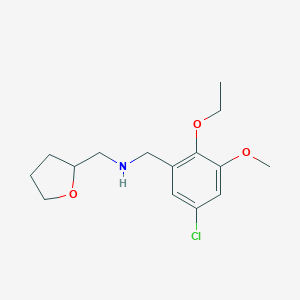
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as CEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CEM is a member of the benzylamine family of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is complex and not fully understood. However, it is believed that N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine acts as a modulator of GPCR signaling pathways. Specifically, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to selectively bind to certain GPCRs, leading to changes in downstream signaling pathways. These changes can have a wide range of effects on cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a GPCR modulator, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have anti-inflammatory and anti-cancer properties. Specifically, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to inhibit the growth of certain cancer cells and reduce the production of inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its selectivity for certain GPCRs. This selectivity allows researchers to study specific signaling pathways and cellular processes in a more targeted manner. However, there are also limitations to using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments. For example, the synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a complex and time-consuming process that requires specialized equipment and expertise. Additionally, the effects of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine on different cell types and tissues may vary, making it important to carefully consider the experimental conditions and controls when using N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in research.
Direcciones Futuras
There are many potential future directions for research on N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of new synthetic methods for producing N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential therapeutic applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, including its effects on different GPCRs and downstream signaling pathways. By continuing to explore the potential applications of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in scientific research, we may be able to gain new insights into the function of GPCRs and develop new therapeutic strategies for a wide range of diseases.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis include 5-chloro-2-ethoxy-3-methoxybenzaldehyde and tetrahydrofuran. These compounds are reacted with an amine catalyst to form the final product, N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. GPCRs are a family of proteins that play a critical role in cell signaling and have been implicated in a wide range of diseases, including cancer, diabetes, and Alzheimer's disease. N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to bind selectively to certain GPCRs, making it a valuable tool for studying their function and potential therapeutic targets.
Propiedades
Nombre del producto |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Fórmula molecular |
C15H22ClNO3 |
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C15H22ClNO3/c1-3-19-15-11(7-12(16)8-14(15)18-2)9-17-10-13-5-4-6-20-13/h7-8,13,17H,3-6,9-10H2,1-2H3 |
Clave InChI |
DIQFSTTUSXLNCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2CCCO2)Cl)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)